Antibiotic T

Description

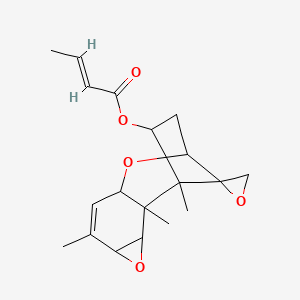

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H24O5 |

|---|---|

Molecular Weight |

332.4 g/mol |

IUPAC Name |

(1,2,6-trimethylspiro[4,9-dioxatetracyclo[8.2.1.02,8.03,5]tridec-6-ene-13,2'-oxirane]-12-yl) (E)-but-2-enoate |

InChI |

InChI=1S/C19H24O5/c1-5-6-14(20)23-12-8-13-19(9-21-19)18(12,4)17(3)11(22-13)7-10(2)15-16(17)24-15/h5-7,11-13,15-16H,8-9H2,1-4H3/b6-5+ |

InChI Key |

LAQCZBYXNRANFU-AATRIKPKSA-N |

Isomeric SMILES |

C/C=C/C(=O)OC1CC2C3(C1(C4(C(O2)C=C(C5C4O5)C)C)C)CO3 |

Canonical SMILES |

CC=CC(=O)OC1CC2C3(C1(C4(C(O2)C=C(C5C4O5)C)C)C)CO3 |

Synonyms |

crotocin |

Origin of Product |

United States |

Biosynthesis and Synthetic Methodologies of Antibiotic T

Elucidation of the Biosynthetic Pathway of Antibiotic T

The biosynthesis of Tunicamycin is a complex process that involves a series of enzymatic reactions to assemble its unique structure. This structure features a central 11-carbon sugar, tunicamine (B1682046), linked to uracil, N-acetylglucosamine (GlcNAc), and a variable fatty acid chain. ox.ac.ukresearchgate.net

Precursor Identification and Metabolic Intermediates in Tunicamycin Biosynthesis

The journey to construct Tunicamycin begins with primary metabolites. Isotopic labeling studies have been instrumental in identifying the core building blocks. The tunicamine core is derived from two main precursors: uridine (B1682114) and UDP-N-acetylglucosamine (UDP-GlcNAc). rsc.orgnih.gov

Key metabolic intermediates in the pathway include:

Uridine-5'-aldehyde and UDP-4-keto-6-ene-N-acetylhexosamine: These are formed from the initial precursors, uridine and UDP-GlcNAc, respectively. nih.govnih.gov

UDP-6'-deoxy-5-6-ene-GalNAc: This intermediate is formed through the action of the enzyme TunA. wikipedia.org

exo-glycal intermediates: Research has revealed the surprising involvement of unique exo-glycal intermediates in the biosynthetic pathway. ox.ac.uk

Enzymatic Machinery Involved in Tunicamycin Formation

A dedicated set of enzymes, encoded by the tun gene cluster, orchestrates the biosynthesis of Tunicamycin. wikipedia.orgukri.org Each enzyme plays a specific role in the step-by-step assembly of the final molecule.

| Enzyme | Function |

| TunA | Catalyzes the dehydration of the 6' hydroxyl group of UDP-GlcNAc and exhibits unusual regioselectivity in the reduction of a key α,β-unsaturated ketone. wikipedia.orgox.ac.uk |

| TunB | A radical SAM enzyme proposed to catalyze the crucial carbon-carbon bond formation between UDP-6-deoxy-5,6-ene-GalNAc and uridine. wikipedia.orgresearchgate.netoup.com |

| TunC | Attaches the fatty acid to the free amine group. wikipedia.org |

| TunD | Catalyzes the formation of the β-1,1 glycosidic bond with another molecule of UDP-GlcNAc. wikipedia.org |

| TunE | Deacetylates the resulting molecule. wikipedia.org |

| TunF | An epimerase that converts the glucose derivative to a galactose derivative. ox.ac.uk |

| TunG | A putative monophosphatase that removes the final phosphate (B84403) from uridine monophosphate. wikipedia.org |

| TunH | Catalyzes the hydrolysis of UDP from UDP-N-acetyl-tunicamine. wikipedia.org |

| TunI & TunJ | Form a two-component ABC transporter likely responsible for exporting the antibiotic, conferring immunity to the producing organism. ox.ac.uk |

| TunK | An acyl carrier protein involved in loading fatty acids. wikipedia.org |

| TunL | A fatty acyl-ACP ligase that works with TunK. wikipedia.org |

| TunM | A putative S-adenosylmethionine (SAM)-dependent methyltransferase also implicated in immunity. ox.ac.uk |

| TunN | A nucleotide diphosphatase that removes pyrophosphate from UTP. wikipedia.org |

Genetic Loci Governing Tunicamycin Biosynthesis

The genetic blueprint for Tunicamycin production is located in the tun gene cluster. ukri.org In Streptomyces chartreusis, this cluster is composed of at least 12 genes, designated tunA through tunL. oup.comnih.gov A comprehensive analysis of the S. chartreusis gene cluster identified 14 genes (tunA to tunN), which are likely transcribed as a single operon. ox.ac.uk

Gene disruption and heterologous expression studies have been pivotal in confirming the roles of these genes. oup.comnih.gov For instance, introducing the tun gene cluster into a non-producing Streptomyces host resulted in the production of Tunicamycin, demonstrating the cluster's essential role. oup.comnih.gov Interestingly, while some genes like tunA, B, C, D, E, and H are essential for production, others such as tunF, G, K, L, and N have counterparts in primary metabolism and are thought to enhance the efficiency of biosynthesis. ox.ac.uk

Chemical Synthesis Approaches for this compound

The complex structure of Tunicamycin has presented a significant challenge for synthetic chemists. However, both total and semisynthetic strategies have been developed.

Total Synthesis Strategies for Tunicamycin

Key reactions in these syntheses include:

Mukaiyama aldol (B89426) reaction: Used to construct the undecose skeleton. acs.orgfigshare.com

Furan-oxidation: Also employed in the formation of the undecose skeleton. acs.orgfigshare.com

ox.ac.ukox.ac.uk sigmatropic rearrangement of a cyanate: A crucial step for forming a cyclic carbamate. acs.orgfigshare.com

Trehalose-type glycosylation: For the stereoselective construction of the 11′-β-1″-α-trehalose-type linkage. acs.orgfigshare.com

Semisynthetic Routes to Tunicamycin and its Derivatives

Semisynthetic approaches offer a more practical route to generating Tunicamycin analogs with potentially improved therapeutic properties. These methods typically start with the natural Tunicamycin mixture and modify its structure.

The goal of creating semisynthetic derivatives is often to reduce the toxicity of Tunicamycin to eukaryotic cells while maintaining or enhancing its antibacterial activity. ukri.orgresearchgate.net For example, derivatives named TunR1 and TunR2 were developed with significantly reduced eukaryotic toxicity but retained potent activity against Gram-positive bacteria, including mycobacteria. researchgate.netnih.gov Another analog, Tun-9,9, which has modifications in the N-acyl and N-acetyl groups, showed five times higher potency against Mycobacterium tuberculosis than natural Tunicamycins. researchgate.net These efforts highlight the potential of semisynthesis to generate novel antibiotic candidates. researchgate.net

Biotechnological Production and Strain Improvement for this compound Biosynthesis

The industrial production of this compound, a macrolide antibiotic, is primarily achieved through fermentation of the Gram-positive bacterium Saccharopolyspora erythraea. mdpi.com The core structure of this compound is a 14-membered macrolide ring decorated with two deoxysugars, mycarose (B1676882) and desosamine. asm.org Its biosynthesis is a complex process involving a large polyketide synthase (PKS) enzyme complex and a series of post-PKS tailoring enzymes. mdpi.comacs.org The native pathway begins with the condensation of one propionyl-CoA unit and six methylmalonyl-CoA units to form the initial macrolactone ring, 6-deoxyerythronolide B. acs.org This intermediate then undergoes a series of modifications, including hydroxylations and glycosylations, to yield the final active compound, this compound (specifically, its most potent form, component A). researchgate.netresearchgate.netresearchgate.net Due to the high demand for this antibiotic, significant research has focused on optimizing its production through both fermentation process improvements and genetic engineering of the producer strain. fkit.hr

The optimization of fermentation conditions is a critical factor in maximizing the yield and purity of this compound. This involves the careful control of various physical and chemical parameters, including media composition, temperature, pH, and aeration.

Media Composition: The choice of carbon and nitrogen sources significantly impacts the production of this compound. Studies have shown that a combination of glucose and starch as carbon sources can be effective. magtech.com.cn Various nitrogen sources, including corn steep liquor, soybean flour, and ammonium (B1175870) sulfate (B86663), have been optimized to enhance production. fkit.hrmagtech.com.cn For instance, one study identified an optimal medium composition of 3% glucose, 3% starch, 0.15% corn plasma, 0.7% ammonium sulfate, and 0.3 ml/5 ml soybean oil. magtech.com.cn Another study, using response surface methodology, determined an optimal nitrogen composition of 5.1 g/L corn steep liquor, 5.96 g/L of a biological nitrogen source, and 24.17 g/L soybean flour. fkit.hr The addition of oils, such as black cherry kernel oil, has also been shown to enhance the titer of this compound. oup.com

Physical Parameters: Temperature and pH are crucial for optimal enzyme activity and cell growth. The ideal temperature for S. erythraea fermentation is typically around 33°C. magtech.com.cn The initial pH of the culture medium is generally set to 6.5-7.0. magtech.com.cnresearchgate.net Fed-batch strategies, particularly those controlling pH, have proven effective in further boosting the final yield. fkit.hr Solid-state fermentation (SSF) has also been explored as an alternative to submerged fermentation, with optimal conditions identified as an initial moisture level of 77.78% and an incubation period of 10 days. researchgate.netekb.eg

The following table summarizes key findings from fermentation optimization studies for this compound production.

| Parameter | Optimized Condition | Resulting Improvement |

| Nitrogen Source | 5.1 g/L Corn Steep Liquor, 5.96 g/L Biological Nitrogen, 24.17 g/L Soybean Flour | Maximum production of 8528 U/mL achieved with pH control fed-batch strategy. fkit.hr |

| Carbon/Nitrogen Source | 3% Glucose, 3% Starch, 0.15% Corn Plasma, 0.7% Ammonium Sulfate | Significant production under these optimal media compositions. magtech.com.cn |

| Media Additive | 15 g/L Corn Steep Liquor | 81.8% increase in production (to 8,196 U/mL) compared to control. fao.org |

| Fermentation Type | Solid-State Fermentation (Sugarcane Bagasse) | Yield of 600.65±47.1 μg/g solid on the 10th day. researchgate.net |

| Physical Parameters | Temperature: 33°C, Initial pH: 6.5, Inoculum: 10% | Defined as optimal conditions for shake flask fermentation. magtech.com.cn |

Metabolic engineering of the producer organism, Saccharopolyspora erythraea, offers a powerful approach to increase the production of this compound and improve the purity of its most active form (component A). asm.orgnih.gov These strategies often focus on overexpressing key biosynthetic genes, redirecting precursor flux, and introducing heterologous genes to alleviate metabolic bottlenecks.

Overexpression of Tailoring Enzymes: The final steps of this compound biosynthesis involve the conversion of its precursors, such as components B and C, into the more potent component A. This is carried out by tailoring enzymes, including a P450 hydroxylase (EryK) and an O-methyltransferase (EryG). mdpi.comasm.org Genetic engineering to increase the copy number and modulate the expression of the eryK and eryG genes has been shown to significantly enhance the conversion of these precursors, leading to a nearly complete elimination of impurities and a 25% improvement in the final titer of component A. asm.org

Enhancing Precursor and Cofactor Supply: The biosynthesis of the polyketide backbone of this compound requires a significant supply of precursor molecules, specifically methylmalonyl-CoA, and the reducing cofactor NADPH. acs.orgnih.gov Strategies to increase the availability of these molecules have been successful. For example, suppressing the sucC gene, which is involved in the TCA cycle, using a CRISPR/dCas9 system, resulted in improved synthesis of precursors and increased NADPH availability, leading to enhanced this compound production. nih.gov Subsequent refinement of the fermentation process with ammonium sulfate supplementation for this engineered strain led to a 43.5% increase in yield, reaching 1125.66 mg/L. nih.gov

Heterologous Gene Expression: The introduction of genes from other organisms can also improve production. A notable example is the expression of the Vitreoscilla hemoglobin gene (vhb) in S. erythraea. nih.gov The hemoglobin protein improves oxygen supply to the cells, which is often a limiting factor in dense fermentation cultures. This modification resulted in a 70% increase in the final titer of this compound, with the maximum rate of biosynthesis more than doubling compared to the parent strain. nih.gov

The table below details several successful genetic engineering strategies for improving this compound production.

| Genetic Modification Strategy | Target Gene(s) / Pathway | Host Strain | Outcome |

| Overexpression of Tailoring Enzymes | eryK (P450 hydroxylase), eryG (O-methyltransferase) | S. erythraea | ~25% improvement in titer and near-complete elimination of precursor impurities (components B and C). asm.org |

| Precursor Supply Enhancement | Suppression of sucC gene using CRISPR/dCas9 | S. erythraea E3 | 43.5% increase in yield (to 1125.66 mg/L) after fermentation refinement. nih.gov |

| Heterologous Gene Expression | Chromosomal integration of Vitreoscilla hemoglobin gene (vhb) | Industrial S. erythraea | ~70% increase in final titer; overall space-time yield doubled. nih.gov |

| Host Engineering for Heterologous Production | Replacement of native PKS genes with integration sites | S. erythraea HOE107 | Created a host strain for expressing other polyketide antibiotics, demonstrating the modularity of the system. frontiersin.orgfrontiersin.org |

Molecular Mechanism of Action of Antibiotic T

Identification and Characterization of Primary Molecular Targets of Antibiotic T

The primary molecular targets of this compound are essential precursor molecules in the bacterial cell wall synthesis pathway, specifically Lipid II and Lipid III. newindianexpress.comacs.orgtandfonline.comtandfonline.com Lipid II is a precursor to peptidoglycan, while Lipid III is a precursor to teichoic acid, both of which are vital components of the Gram-positive bacterial cell wall. biotopics.co.uknih.gov

By binding to these lipid precursors, this compound effectively halts the production of the peptidoglycan layer, which is crucial for maintaining the structural integrity of the bacterial cell. newindianexpress.comwikipedia.org This inhibition leads to the weakening of the cell wall and eventual lysis of the bacterium. wikipedia.orgnih.gov The dual-targeting mechanism, inhibiting both peptidoglycan and teichoic acid synthesis, contributes to its potent bactericidal activity. nih.govfrontiersin.org

Target Validation and Specificity of this compound Binding

The validation of Lipid II and Lipid III as the primary targets of this compound has been established through a series of biochemical and genetic studies. nih.gov Experiments have shown that the addition of this compound to bacterial cultures leads to the accumulation of UDP-MurNAc-pentapeptide, a soluble precursor of Lipid II, which is consistent with the inhibition of peptidoglycan synthesis. nih.gov

The specificity of this compound's binding is a key feature of its mechanism. It recognizes and binds to a highly conserved pyrophosphate-sugar moiety present in both Lipid II and Lipid III. rsc.orgrcsb.orgkrisp.org.za This specific interaction is crucial for its high efficacy and the low likelihood of resistance development, as this target is less prone to mutational changes compared to protein targets of many other antibiotics. wikipedia.orgrcsb.org Furthermore, this compound does not bind to mature peptidoglycan, which prevents its sequestration and enhances its activity, particularly against strains with thickened cell walls like vancomycin-intermediate Staphylococcus aureus (VISA). nih.gov

Structural Biology of this compound-Target Interactions

Structural studies, including solid-state Nuclear Magnetic Resonance (NMR) and molecular dynamics simulations, have provided detailed insights into the interaction between this compound and its targets. acs.orgrsc.orgnih.gov These studies have revealed that this compound binds to the pyrophosphate and the initial sugar groups of Lipid II. monash.edu

The binding involves the formation of a "pyrophosphate caging" mechanism, where the backbone amides near the C-terminal cyclodepsipeptide ring of this compound coordinate the two phosphate (B84403) moieties of Lipid II. rsc.org The unique enduracididine (B8820190) residue at the C-terminus of this compound plays a specific role in binding the pyrophosphate-sugar part of Lipid II. rcsb.org Upon binding, this compound undergoes a conformational change, forming β-sheet structures that can aggregate into supramolecular fibrils. rcsb.orgnih.gov This aggregation is thought to contribute to the disruption of the bacterial membrane, adding another layer to its killing mechanism. wikipedia.orgrcsb.org

Cellular and Subcellular Effects of this compound Exposure

Exposure of susceptible bacteria to this compound results in profound and multifaceted effects on their physiology, metabolism, and morphology.

Impact of this compound on Microbial Physiology and Metabolism

The primary physiological effect of this compound is the disruption of cell wall integrity. nih.govasm.org This leads to a cascade of metabolic perturbations. Metabolomics studies have shown that treatment with an analog of this compound, Leu10-teixobactin, significantly impacts several key metabolic pathways in Staphylococcus aureus. nih.govasm.org

Key metabolic pathways affected include:

Peptidoglycan and Teichoic Acid Biosynthesis: As a direct consequence of its mechanism, there is a significant disruption in the biosynthesis of peptidoglycan and wall teichoic acid (WTA). nih.govasm.org

Amino-Sugar and Nucleotide-Sugar Metabolism: These pathways, which supply precursors for cell wall synthesis, are also significantly perturbed. nih.govasm.org

Lipid Metabolism and Cellular Respiration: Broader metabolic effects are observed, including impacts on lipid metabolism and the tricarboxylic acid (TCA) cycle, which is essential for cellular respiration. asm.orgnih.govresearchgate.net

The synergistic inhibition of both peptidoglycan and WTA synthesis leads to the delocalization of autolysins, enzymes that degrade the cell wall, further contributing to cell lysis. nih.gov

Morphological Alterations Induced by this compound in Target Cells

Microscopic examination of bacteria treated with this compound reveals significant morphological changes. Electron microscopy studies have shown that exposure to this compound causes a collapse of the cell wall in S. aureus. nih.gov

In combination with other agents like polymyxin (B74138) B against Gram-negative bacteria, analogs of this compound have been observed to cause extensive damage to the bacterial cell envelope. nih.gov This damage manifests as membrane blebbing, the formation of protrusions and vacuoles, and perforation of the cell envelope. nih.gov While treatment with the this compound analog alone showed minimal morphological changes like some dehydration in Acinetobacter baumannii, its combination with polymyxin B led to pronounced cell envelope damage. nih.gov Cryo-electron microscopy has visualized the formation of supramolecular assemblies of this compound on the surface of Bacillus subtilis, correlating with cell wall damage. acs.org

Dynamics of this compound-Target Binding and Inhibition Kinetics

The binding of this compound to its targets is a dynamic process that leads to potent and rapid bacterial killing.

Time-kill kinetic assays have demonstrated that this compound and its derivatives exhibit both time-dependent and concentration-dependent bactericidal activity. frontiersin.orgnih.gov For instance, a derivative of this compound showed complete bactericidal activity against S. aureus and B. subtilis at concentrations of 16 and 8 μg/ml within 4 hours. frontiersin.org At 2x and 4x the minimum inhibitory concentration (MIC), a significant reduction in bacterial count (greater than 3 log10) was observed within 4 to 6 hours. frontiersin.orgnih.gov

The binding affinity of this compound for its lipid targets is a critical factor in its efficacy. While some studies suggest a very strong interaction, others indicate that the binding to Lipid II in cellular membranes might be weaker than initially thought, implying that the formation of large clusters on the membrane is a key part of its killing mechanism. nih.gov Molecular dynamics simulations have shown different binding modes of this compound to Lipid II, with the most dominant being through the amide protons of its cyclic portion. rsc.orgkrisp.org.za The residence time of this compound at its target site is presumed to be long, which enhances its biological activity and could be beneficial for treating infections caused by slow-growing bacteria. escholarship.org

Interactive Data Table: Inhibition Kinetics of this compound Analogs This table summarizes the time-kill kinetics of an this compound analog (Compound 4) against S. aureus and B. subtilis.

| Organism | Concentration (vs. MIC) | Time to >3 log10 Reduction (hours) |

| S. aureus ATCC 29213 | 2x MIC | 6 |

| S. aureus ATCC 29213 | 4x MIC | 6 |

| B. subtilis ATCC 6051 | 2x MIC | 4 |

| B. subtilis ATCC 6051 | 4x MIC | 4 |

Interactive Data Table: Comparative Binding Affinities This table shows the calculated binding affinities of this compound and another antibiotic, Clovibactin, to their lipid targets.

| Antibiotic | Target | Binding Affinity (kcal/mol) |

| This compound | Lipid I | -7.17 |

| This compound | Lipid II | -4.25 |

| This compound | Lipid III | -4.95 |

| Clovibactin | Lipid I | -9.91 |

| Clovibactin | Lipid II | -7.61 |

| Clovibactin | Lipid III | -7.07 |

Investigation of Secondary or Off-Target Effects of this compound (Mechanistic)

Beyond the primary mechanism of action, the potential for secondary or off-target effects of an antibiotic can have significant implications. These are cellular alterations that are not directly related to the main killing or inhibitory mechanism of the drug. nih.gov Such effects can sometimes be downstream consequences of the primary drug-target interaction or may represent alternative biological functions of the molecule. nih.gov

For many antibiotics, off-target activities can lead to adverse effects in host organisms. For instance, aminoglycosides are known for potential nephrotoxicity and ototoxicity, and penicillins can cause allergic reactions. tandfonline.com It is also increasingly understood that some of the most effective clinical antibiotics may not have a single, highly specific target but rather affect multiple processes within the bacterial cell. tandfonline.com

Global monitoring of gene expression patterns following antibiotic treatment is a key method for understanding these off-target effects. nih.gov For example, studies have shown that major classes of bactericidal antibiotics, including β-lactams, aminoglycosides, and quinolones, can promote the generation of lethal hydroxyl radicals in bacteria, an effect that is separate from their primary target interactions. nih.gov In the case of this compound, mechanistic studies would be required to elucidate any similar secondary effects. Such investigations might reveal, for instance, that co-treatment with protein synthesis inhibitors could alter its bactericidal activity, suggesting a link between the primary drug-target effects and the bacterial stress response. nih.gov

Antimicrobial Spectrum and Potency of this compound (In Vitro Characterization)

The in vitro characterization of an antibiotic is fundamental to defining its potential clinical utility. This involves determining the range of microorganisms it can inhibit and the concentration at which it is effective. wikipedia.org

Range of Microbial Organisms Inhibited by this compound (In Vitro)

The antimicrobial spectrum of an antibiotic refers to the range of microorganisms against which it is active. wikipedia.org Antibiotics are generally categorized as narrow-spectrum (acting on specific types of bacteria, such as Gram-positive or Gram-negative) or broad-spectrum (affecting a wide range of bacteria). wikipedia.orgwikipedia.org This spectrum is determined by testing the antibiotic's activity against a wide variety of microbes in a laboratory setting. wikipedia.org

The in vitro activity of a novel antibiotic, for instance PM181104, was shown to be potent against a broad range of Gram-positive bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), but not active against Gram-negative bacteria or fungi. nih.gov The characterization of this compound's spectrum would involve similar comprehensive screening against a panel of clinically relevant pathogens.

A hypothetical representation of the antimicrobial spectrum for this compound is presented below.

| Microorganism | Gram Stain | Activity |

| Staphylococcus aureus | Positive | Susceptible |

| Streptococcus pneumoniae | Positive | Susceptible |

| Enterococcus faecalis | Positive | Susceptible |

| Escherichia coli | Negative | Resistant |

| Pseudomonas aeruginosa | Negative | Resistant |

| Candida albicans | N/A (Fungus) | Resistant |

Quantitative Assessment of this compound's In Vitro Potency (e.g., Minimum Inhibitory Concentration Determination Methodologies)

The potency of an antibiotic is quantitatively assessed by determining its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of the drug that prevents the visible in vitro growth of a specific microorganism. wikipedia.orgnih.gov A lower MIC value signifies greater potency. wikipedia.org

Several standardized methods are used to determine MIC values, with broth dilution and agar (B569324) dilution being the most common. apec.orgnih.gov In the broth microdilution method, a series of wells are prepared with twofold dilutions of the antibiotic in a liquid growth medium, and then a standardized inoculum of the test bacterium is added. nih.govnih.gov After an incubation period, the wells are examined for turbidity (visible growth), and the MIC is recorded as the lowest concentration where no growth is observed. nih.govapec.org

For certain antibiotics, specific reading rules may apply. For example, with some bacteriostatic agents, a small, pinpoint amount of growth at the bottom of the well might be disregarded. nih.govmdpi.com The results of MIC testing are crucial for predicting clinical efficacy and are often interpreted using clinical breakpoints established by standards organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). wikipedia.org

The following table provides hypothetical MIC data for this compound against a selection of bacterial strains, which would be determined using these established methodologies.

| Bacterial Strain | MIC (μg/mL) |

| Staphylococcus aureus ATCC 29213 | 0.5 |

| Methicillin-Resistant S. aureus (MRSA) | 1 |

| Streptococcus pneumoniae ATCC 49619 | 0.25 |

| Enterococcus faecalis ATCC 29212 | 2 |

Mechanisms of Antimicrobial Resistance to Antibiotic T

Molecular Mechanisms of Resistance to Antibiotic T

The primary molecular strategies employed by bacteria to resist this compound involve direct modification of the drug, alteration of its cellular target, active removal of the antibiotic from the cell, and prevention of its entry.

While enzymatic inactivation is a common resistance strategy against many antibiotics, the predominant mechanisms of resistance to this compound appear to be focused on target modification rather than drug modification. Research has largely centered on how bacteria protect the antibiotic's target site.

The most well-documented mechanism of resistance to this compound is the modification of its molecular target within the bacterial ribosome. nih.govscispace.com this compound functions by binding to a cleft formed between the ribosomal protein L11 and the 23S rRNA, a region known as the GTPase-associated center. nih.govfrontiersin.orgnih.gov This binding event inhibits protein synthesis by preventing the stable binding of essential elongation factors, such as EF-G, to the ribosome. nih.govnih.govnih.gov

Bacteria, particularly the producers of this compound like Streptomyces azureus, have developed a self-defense mechanism to prevent autotoxicity. This is achieved by enzymatic modification of the ribosomal target. nih.govscispace.com The resistance is conferred by a 23S rRNA methyltransferase encoded by the tsr gene. nih.gov This enzyme specifically methylates the adenine (B156593) residue at position 1067 (A1067) of the 23S rRNA, which impairs the binding of this compound to the ribosome. nih.gov

Mutations in the ribosomal protein L11 can also confer resistance to this compound. wikipedia.org These genetic alterations in the L11 protein prevent the antibiotic from effectively binding to its target site on the ribosome. wikipedia.org

Table 1: Mechanisms of Target Alteration for this compound Resistance

| Resistance Mechanism | Description | Key Genetic Element | Organism Example |

|---|---|---|---|

| Ribosomal RNA Methylation | Enzymatic methylation of the 23S rRNA at a specific site (A1067) prevents the binding of this compound. nih.govnih.gov | tsr gene (encodes a 23S rRNA methyltransferase) | Streptomyces azureus nih.govnih.gov |

| Ribosomal Protein Mutation | Amino acid substitutions in the L11 ribosomal protein reduce the binding affinity of this compound. wikipedia.org | Gene for L11 protein | Streptomyces genus wikipedia.org |

Efflux pumps are transporter proteins embedded in the bacterial cell membrane that actively extrude toxic substances, including antibiotics, from the cell. frontiersin.orgyoutube.com This mechanism reduces the intracellular concentration of the antibiotic, allowing the bacterium to survive. frontiersin.org Efflux pumps are a significant factor in the intrinsic resistance of many bacteria, especially Gram-negative species which possess an outer membrane and a large periplasmic space where drugs can be sequestered and expelled. nih.govyoutube.com

In Gram-negative bacteria like Pseudomonas aeruginosa, a low-permeability outer membrane combined with the expression of multiple efflux pumps contributes to intrinsic resistance against many antibiotics. nih.gov While this compound is generally considered less effective against Gram-negative bacteria, the role of efflux pumps in mediating this resistance is a recognized factor. nih.govyoutube.com Overexpression of these pumps can lead to multidrug resistance. frontiersin.org

The outer membrane of Gram-negative bacteria acts as a formidable barrier, limiting the influx of many antimicrobial compounds. nih.gov This low permeability is a key reason for the intrinsic resistance of organisms like P. aeruginosa to many antibiotics. nih.gov

Interestingly, under specific environmental conditions, this barrier can be bypassed. One study demonstrated that in iron-deficient environments, this compound can exploit pyoverdine receptors (FpvA and FpvB), which are typically used for iron uptake, to cross the outer membrane of P. aeruginosa. nih.gov This suggests that the susceptibility of some bacteria to this compound can be influenced by nutrient availability, which modulates the expression of specific uptake pathways. nih.gov Deletion of oligopeptide permease systems, which are used by other peptide antibiotics for entry, did not confer resistance to this compound. nih.gov

Genetic Determinants of this compound Resistance

The genetic information encoding resistance mechanisms can be located on the bacterial chromosome or on mobile genetic elements like plasmids. Plasmids are particularly significant as they can be transferred between bacteria, facilitating the rapid spread of resistance.

Resistance to this compound can be mediated by genes carried on plasmids. nih.gov Plasmids are extrachromosomal DNA molecules that can replicate independently and be transferred between bacterial cells.

Research has identified the tsr gene, which encodes the 23S rRNA methyltransferase responsible for target-site modification, on plasmids. nih.govaddgene.org For instance, the plasmid pGM1190 contains the tsr resistance gene from Streptomyces azureus. addgene.org The presence of this gene on a plasmid allows for its transfer to other susceptible bacteria.

Furthermore, a study of Staphylococcus epidermidis strain 115 revealed that the genes for both the production of a thiopeptide antibiotic and the mechanism for self-protection were located on a 24-kb plasmid. nih.gov Curing the strain of this plasmid resulted in the simultaneous loss of both antibiotic production and resistance, confirming the plasmid-borne nature of these traits. nih.gov

Table 2: Examples of Plasmids Involved in this compound Resistance

| Plasmid | Associated Gene | Resistance Mechanism | Source Organism |

|---|---|---|---|

| pGM1190 addgene.org | tsr addgene.org | 23S rRNA methylation nih.gov | Streptomyces azureus addgene.org |

Chromosomal Mutations Conferring Resistance to this compound

Resistance to this compound can arise from spontaneous mutations in the bacterial chromosome. These mutations typically occur in genes that encode the direct target of the antibiotic or in genes that regulate the expression of efflux pumps.

One of the primary mechanisms involves mutations in the 16S rRNA gene. This compound functions by binding to the 30S ribosomal subunit, thereby inhibiting protein synthesis. Specific mutations in the 16S rRNA can alter the binding site of this compound, reducing its affinity and rendering the ribosome, and consequently the bacterium, resistant. For instance, mutations in the primary binding site of the antibiotic on the 16S rRNA of Helicobacter pylori have been identified as a key mechanism of resistance.

Mutations can also occur in genes encoding ribosomal proteins, such as S3, S8, and S10, which can also lead to resistance. Furthermore, chromosomal mutations can upregulate the expression of native efflux pumps, which are membrane proteins that can actively transport this compound out of the bacterial cell. An example of this is the upregulation of the AcrAB-TolC efflux system in Escherichia coli, which can be caused by mutations in regulatory genes like marA, soxS, or rob.

Below is a table summarizing key chromosomal mutations that confer resistance to this compound.

| Gene | Type of Mutation | Organism | Consequence |

| 16S rRNA | Point mutations | Helicobacter pylori | Altered this compound binding site on the ribosome. |

| rpsJ (encoding ribosomal protein S10) | Point mutations | Neisseria gonorrhoeae | Decreased binding of this compound to the ribosome. |

| marA, soxS, rob | Upregulating mutations | Escherichia coli | Increased expression of the AcrAB-TolC efflux pump. |

Mobile Genetic Elements and Dissemination of this compound Resistance

The spread of resistance to this compound is largely facilitated by mobile genetic elements (MGEs), which are segments of DNA that can move within or between genomes. These elements, including plasmids, transposons, and integrons, can carry genes conferring resistance to this compound and can be transferred between bacteria through horizontal gene transfer.

The most common mechanism of acquired resistance to this compound is the acquisition of genes encoding efflux pumps or ribosomal protection proteins. Efflux pump genes, such as tet(A), tet(B), and tet(K), encode proteins that actively expel this compound from the cell. Ribosomal protection proteins, encoded by genes like tet(M) and tet(O), interact with the ribosome to dislodge the bound this compound, allowing protein synthesis to resume.

These resistance genes are frequently located on conjugative plasmids and transposons, which can be readily transferred between different bacterial species and genera. For example, the tet(M) gene is one of the most widespread this compound resistance genes and has been found in a diverse range of Gram-positive and Gram-negative bacteria. This dissemination through MGEs is a primary reason for the rapid and widespread development of resistance to this compound.

Evolutionary Dynamics of Resistance to this compound

The evolution of resistance to this compound is a dynamic process driven by the selective pressure exerted by the use of the antibiotic. This pressure favors the survival and proliferation of resistant bacterial strains.

Adaptive Responses of Microorganisms to this compound Selective Pressure

In the presence of this compound, bacteria can exhibit various adaptive responses to survive. Initially, this may involve physiological adaptations, such as changes in membrane permeability or the upregulation of stress response pathways. Over time, the selective pressure promotes the selection of bacteria with stable, heritable resistance mechanisms, such as the chromosomal mutations or acquired resistance genes discussed earlier.

Clonal Spread and Horizontal Gene Transfer of this compound Resistance Mechanisms

Once a bacterium acquires a resistance mechanism to this compound, it can proliferate through clonal expansion, leading to the spread of a resistant lineage. This is particularly significant in healthcare and agricultural settings where the use of this compound is common.

Horizontal gene transfer (HGT) plays a crucial role in the dissemination of this compound resistance mechanisms across different bacterial populations. The three main mechanisms of HGT are:

Transformation: The uptake of naked DNA from the environment.

Transduction: The transfer of genetic material via bacteriophages.

Conjugation: The direct transfer of genetic material, often plasmids, from one bacterium to another.

The presence of this compound resistance genes on mobile genetic elements like conjugative transposons (e.g., Tn916) has been instrumental in their spread among a wide array of pathogens.

Cross-Resistance and Co-Resistance Patterns Involving this compound

The development of resistance to this compound is often associated with resistance to other antibiotics.

Cross-resistance occurs when a single resistance mechanism confers resistance to multiple antibiotics. For example, an efflux pump that expels this compound may also be capable of exporting other structurally related or unrelated antimicrobial agents. The AcrAB-TolC efflux pump in E. coli, for instance, can confer resistance to a wide range of drugs in addition to this compound.

Co-resistance occurs when the genes for resistance to different antibiotics are located on the same mobile genetic element. For instance, a plasmid carrying a gene for resistance to this compound may also carry genes for resistance to other classes of antibiotics, such as beta-lactams or aminoglycosides. This means that the use of any of these antibiotics can select for the maintenance and spread of the entire plasmid, thereby promoting multi-drug resistance. The co-localization of resistance genes on plasmids is a major factor in the emergence of multidrug-resistant bacteria.

The table below provides examples of cross-resistance and co-resistance involving this compound.

| Type of Resistance | Mechanism | Associated Antibiotics |

| Cross-Resistance | Multidrug efflux pumps (e.g., AcrAB-TolC) | Fluoroquinolones, Chloramphenicol, Beta-lactams |

| Co-Resistance | Co-localization of resistance genes on a plasmid | Sulfonamides, Aminoglycosides, Macrolides |

Structure Activity Relationship Sar Studies and Analog Development of Antibiotic T

Identification of Key Pharmacophores and Structural Motifs in Antibiotic T for Activity

The antibacterial activity of the lankacidin class of antibiotics is intrinsically linked to several key structural features. Through a combination of total synthesis, semisynthesis, and biological evaluation, researchers have identified the critical pharmacophores and structural motifs necessary for their function.

The β-keto-δ-lactone core is considered essential for the potent antibiotic activity of lankacidins. nih.gov However, this core is also responsible for the chemical instability of these molecules in both acidic and basic conditions, which has historically limited their therapeutic development and chemical modification via semisynthesis. nih.govnih.govescholarship.org

The 17-membered macrocyclic ring is another crucial element for significant antibacterial activity. escholarship.org Studies on acyclic derivatives, such as 2,18-seco-lankacidinol B, have shown a lack of substantial activity against a panel of common pathogens, suggesting that the macrocycle is necessary to hold the molecule in a favorable conformation for binding to its target, the bacterial ribosome. thieme.deescholarship.orgescholarship.org The conformation of the macrocyclic ring itself is also important, as hydrogenation, which alters the ring's conformation, has been shown to reduce inhibitory activity. pnas.org

The pyruvamide sidechain is also believed to contribute to the antibacterial activity. Its absence in some acyclic derivatives may contribute to their lack of potency. thieme.de Furthermore, the 2-methyl group at the lactone edge of the macrocyclic ring plays a role in binding to the ribosome by inserting into a hydrophobic cleft. pnas.org

Lankacidins, such as Lankacidin C, exert their effect by inhibiting protein synthesis. nih.gov They bind to the peptidyl transferase center (PTC) of the large ribosomal subunit, interfering with peptide bond formation. pnas.orgresearchgate.net The binding site of lankacidin partially overlaps with that of other synergistic antibiotics like streptogramins. pnas.org

Rational Design Principles for this compound Analogs

The rational design of this compound analogs aims to address the inherent limitations of the natural products, such as chemical instability and a limited antimicrobial spectrum, while enhancing their potency and ability to overcome resistance.

Several strategies have been explored to enhance the potency of lankacidin antibiotics. Early efforts focused on the semisynthetic modification of existing functional groups. For instance, the replacement of the hydroxyl group at position 8 or 14 of lankacidin C with an acyloxy group was found to potentiate its antitumor activity, a secondary property of this antibiotic class. capes.gov.br

A key challenge in developing lankacidins as therapeutics is their chemical instability. To address this, a rational design approach involved introducing a methyl group at the C4 position . This modification was intended to increase the chemical stability of the molecule, which could, in turn, lead to improved therapeutic potential. nih.govresearchgate.netacs.org

Another approach to enhancing potency comes from the study of synergistic antibiotic pairs. Lankacidin can act synergistically with lankamycin, another antibiotic produced by the same bacterium, Streptomyces rochei. pnas.orgresearchgate.net Structural studies of their complex with the ribosome suggest that enlarging one or both components of this pair could lead to better synergism and more potent inhibition. pnas.org Furthermore, covalently linking the two drugs could create a powerful single-molecule inhibitor that simultaneously targets two critical sites on the ribosome. pnas.org

The following table summarizes the effects of certain modifications on the activity of lankacidin analogs.

| Modification | Compound(s) | Effect on Activity | Reference(s) |

| Acyloxy group at C-8 or C-14 | Lankacidin C derivatives | Potentiated antitumor activity | capes.gov.br |

| Methyl group at C-4 | 4-Me-iso-lankacidinols | Increased chemical stability | nih.govacs.org |

| Hydrogenation of macrocycle | Lankacidin C derivative | Reduced inhibitory activity | pnas.org |

| Acyclic structure | 2,18-seco-lankacidinol B | Lack of substantial antibacterial activity | thieme.deescholarship.org |

The lankacidin class of antibiotics is primarily active against Gram-positive bacteria. nih.govontosight.ai Expanding their spectrum to include Gram-negative pathogens is a significant goal in their development. However, achieving this has proven challenging.

Evaluations of synthetic lankacidin stereoisomers and acyclic derivatives against Gram-negative bacteria have not shown substantial activity. escholarship.org This suggests that the macrocyclic structure is a critical determinant for its current spectrum of activity. It is hypothesized that the macrocycle provides the necessary conformational rigidity for binding to the ribosomal target.

While specific successful strategies for expanding the spectrum of lankacidins are not yet well-defined in the literature, the development of modular synthetic routes provides a platform to systematically explore modifications that could improve penetration into Gram-negative bacteria or enhance binding to their ribosomes.

A significant advantage of the lankacidin class is its activity against some macrolide-resistant strains of bacteria. escholarship.orgnih.gov For example, Lankacidin C is not susceptible to common forms of erythromycin (B1671065) resistance. nih.gov This inherent ability to circumvent existing resistance mechanisms makes lankacidins a promising scaffold for further development.

The development of analogs to overcome specific resistance mechanisms can be guided by successes in other antibiotic classes that target the ribosome. For instance, modular chemical synthesis has been used to create a library of streptogramin A analogs, leading to the discovery of compounds that can overcome resistance mediated by virginiamycin acetyltransferase (Vat) enzymes. nih.govnih.gov A similar approach of rational design combined with modular synthesis could be applied to the lankacidin scaffold to develop derivatives that are active against a broader range of resistant pathogens. nih.govnih.gov

Synthetic Strategies for Novel this compound Derivatives

The synthesis of novel lankacidin derivatives has been approached through both semisynthesis and, more powerfully, total synthesis. These strategies allow for the creation of analogs with modified structures to probe SAR and improve therapeutic properties.

Early modifications of the lankacidin structure relied on semisynthesis , which involves the chemical alteration of the natural product isolated from fermentation. nih.gov However, these efforts have been largely restricted to the modification of alcohol functional groups due to the instability of the β-keto-δ-lactone core. nih.govescholarship.orgnih.gov

Total synthesis offers a more versatile and powerful approach to creating novel lankacidin analogs. nih.gov By building the complex molecule from simple chemical building blocks, researchers can introduce a wide range of structural variations that are inaccessible through semisynthesis. nih.govresearchgate.net This modular approach allows for the systematic generation of derivatives to investigate structure-activity relationships. nih.govthieme-connect.com

Several key chemical reactions and strategies have been employed in the total synthesis of lankacidins and their analogs:

Modular Synthesis: This involves the preparation of key building blocks that are then assembled in a convergent manner. thieme-connect.com

Macrocyclization Reactions: To form the 17-membered ring, various reactions have been utilized, including the Tsuji–Trost reaction and Stille cross-coupling . nih.govthieme-connect.com

Formation of the β-keto-δ-lactone: The Dieckmann condensation has been a key reaction for constructing this critical pharmacophore. thieme-connect.com

Stereochemical Control: The Evans aldol (B89426) reaction has been instrumental in controlling the stereochemistry of the molecule during synthesis. nih.govescholarship.org

Fragment Coupling: The Julia–Kocienski olefination has been used to couple different fragments of the molecule together. nih.govthieme-connect.com

These synthetic strategies have not only enabled the creation of novel analogs but have also led to the structural reassignment of some members of the lankacidin class, such as 2,18-seco-lankacidinol B and iso-lankacidinol, highlighting the power of total synthesis in natural product chemistry. nih.govnih.govacs.orgnih.gov

Combinatorial Chemistry Approaches for this compound Analogs

Combinatorial chemistry has emerged as a powerful tool in medicinal chemistry for the rapid synthesis of large libraries of compounds, significantly accelerating the drug discovery process. slideshare.netresearchgate.net This approach has been instrumental in the development of novel analogs of tetracycline (B611298), allowing for the systematic modification of the core structure to explore a wide chemical space and identify compounds with improved properties. sci-hub.se

The core principle of combinatorial chemistry in this context involves the parallel synthesis of a multitude of tetracycline derivatives. slideshare.net This is often achieved through solid-phase synthesis, where the tetracycline scaffold or a key intermediate is attached to a resin, allowing for sequential chemical modifications and easy purification of the products. slideshare.net

A key strategy in the combinatorial synthesis of tetracycline analogs involves a convergent approach. For instance, a common method is the Michael-Claisen condensation of an AB-ring precursor with a diverse library of D-ring precursors. acs.orgresearchgate.net This allows for significant structural variability in the D-ring of the tetracycline molecule, a region known to be tolerant of various substitutions. acs.orgresearchgate.netbiomedres.us This method has proven to be robust for creating a wide range of both carbocyclic and heterocyclic D-ring analogs. acs.orgresearchgate.net

Furthermore, combinatorial approaches have facilitated the exploration of substitutions at other key positions of the tetracycline scaffold. For example, libraries of analogs with systematic variations at the C7, C8, and C9 positions have been synthesized to probe the structure-activity relationships at the "upper peripheral zone" of the molecule. biomedres.usaacrjournals.org These efforts have been crucial in developing third-generation tetracyclines, such as glycylcyclines, which are designed to overcome common resistance mechanisms. wikipedia.orgwright.edu For example, tigecycline (B611373) was developed with a bulky substituent at a key position to prevent its removal from the bacterial cell by efflux pumps, a common resistance mechanism. wright.edu

The success of combinatorial chemistry in generating novel tetracycline analogs lies in its ability to efficiently generate a large number of structurally diverse compounds for subsequent high-throughput screening. This allows for the rapid identification of lead compounds with enhanced antimicrobial activity, improved pharmacokinetic properties, or the ability to circumvent existing resistance mechanisms. wright.edu

In Vitro Evaluation of this compound Analogs for Antimicrobial Activity

Following the synthesis of novel tetracycline analogs, a critical step is the comprehensive in vitro evaluation of their antimicrobial activity. This process is essential to identify promising candidates for further development and to understand the structure-activity relationships (SAR) of the newly synthesized compounds. The primary method for this evaluation is the determination of the Minimum Inhibitory Concentration (MIC).

The MIC is defined as the lowest concentration of an antibiotic that prevents the visible growth of a microorganism after overnight incubation. ekb.eg Standardized methods, such as the agar (B569324) dilution technique or broth microdilution, are employed to determine the MIC values of the tetracycline analogs against a panel of clinically relevant bacterial strains. ekb.egacs.orgekb.eg This panel typically includes both Gram-positive bacteria (e.g., Staphylococcus aureus, Streptococcus pneumoniae) and Gram-negative bacteria (e.g., Escherichia coli, Klebsiella pneumoniae), as well as strains with known resistance mechanisms to tetracyclines, such as those expressing efflux pumps (e.g., Tet(K), Tet(A)) or ribosomal protection proteins (e.g., Tet(M)). acs.org

The in vitro evaluation of novel tetracycline analogs has yielded significant insights into their potential as therapeutic agents. For example, studies on 8-azatetracyclines revealed that while the parent compound showed activity comparable to tetracycline against susceptible strains, specific substitutions were necessary to combat resistance. acs.org The introduction of a 7-dimethylamino group led to improved activity against strains with the Tet(K) resistance mechanism, and a 7-fluoro substitution showed modest improvements against Tet(M)-harboring strains. acs.org

Similarly, the development of a novel tetracycline analog, iodocycline, where an iodide anion was added at the C7 position, resulted in a more active bacteriostatic agent than the parent tetracycline. ekb.eg This analog demonstrated powerful antimicrobial activity with MICs of less than 10 micrograms/ml against various pathogenic bacteria. ekb.eg

The data generated from these in vitro studies are often presented in tables to allow for a clear comparison of the activity of different analogs against various bacterial strains.

Table 1: In Vitro Antimicrobial Activity (MIC in μg/mL) of 7-Substituted-8-Azatetracycline Analogs acs.org

| Compound | Substituent at C7 | S. aureus (Tetracycline-Susceptible) | S. aureus (Tet(K) resistance) | S. aureus (Tet(M) resistance) | E. coli (Tetracycline-Susceptible) | E. coli (Tet(A) resistance) |

| Tetracycline | - | 0.25 | 8 | 16 | 0.5 | >32 |

| Analog 1 | H | 0.5 | 16 | 32 | 1 | >32 |

| Analog 2 | Dimethylamino | 0.125 | 4 | 8 | 0.5 | >32 |

| Analog 3 | Fluoro | 0.25 | 8 | 8 | 1 | >32 |

| Analog 4 | Chloro | 0.25 | 4 | 16 | 1 | >32 |

Table 2: In Vitro Antimicrobial Activity (MIC in μg/mL) of 9-Substituted Minocycline Analogs against Mycobacteria nih.gov

| Compound | Substituent at C9 | M. abscessus | M. tuberculosis |

| Minocycline | - | 2 | 1 |

| Tigecycline | tert-butyl-glycylamido | 0.5 | 0.25 |

| Analog 5 | Heteroaryl A | 1 | 0.5 |

| Analog 6 | Heteroaryl B | 0.5 | 0.25 |

These evaluations are crucial for establishing the antibacterial spectrum of new analogs and for identifying compounds that can overcome existing resistance mechanisms, thereby guiding the future direction of antibiotic development. acs.orgnih.gov

Table of Compound Names

| Generic/Class Name | Specific Analogs Mentioned |

| Tetracycline | Tetracycline, Chlortetracycline, Oxytetracycline (B609801), Minocycline, Doxycycline, Tigecycline, Iodocycline, 8-azatetracyclines |

Ecological and Environmental Dynamics of Antibiotic T and Its Resistance

Environmental Reservoirs of Antibiotic T and its Resistance Genes

Environmental compartments such as water, soil, and sediment have become major reservoirs for this compound and the genetic determinants of resistance against it. nih.govfrontiersin.org The continuous introduction of this compound through sources like wastewater treatment plant effluent and the application of animal manure to agricultural lands facilitates its accumulation and the selection for resistant microorganisms. mdpi.commdpi.com

This compound is frequently detected in various aquatic environments, including rivers, lakes, groundwater, and even drinking water, with concentrations varying from the nanogram per liter (ng/L) to the microgram per liter (µg/L) range. mdpi.commdpi.com For instance, concentrations in municipal sewage have been reported between 89.4 to 652.6 ng/L, while livestock wastewater can contain significantly higher levels, from 4.1 to 32.67 µg/L. mdpi.com In some cases, peak concentrations near sewage treatment plants have reached as high as 12 mg/L. researchgate.net

The persistence of this compound in aquatic systems is influenced by several factors. Its hydrophilic nature and low volatility contribute to its retention in water. inrs.ca The compound's stability is pH-dependent; it can form less degradable epi- and anhydrous products at low pH. nih.gov Adsorption to sediment is a significant process, with an initial loss of up to 35% from the water column observed in microcosm experiments shortly after introduction. uz.ac.zw Once in the sediment, degradation rates are slow, ranging from 7.90 x 10⁻³ to 4.79 x 10⁻² µg/g/day, contributing to its long-term persistence. uz.ac.zw Processes like hydrolysis, photolysis, and microbial degradation govern its ultimate fate, but these are often slow. uz.ac.zw

Table 1: Reported Concentrations of this compound in Various Aquatic Environments

| Environment | Concentration Range | Reference |

|---|---|---|

| Municipal Sewage | 89.4 - 652.6 ng/L | mdpi.com |

| Livestock Wastewater | 4.1 - 32.67 µg/L | mdpi.com |

| Seawater (general) | 5 ng/L - 2500 ng/L | researchgate.net |

| Near Sewage Treatment Plants | Up to 12 mg/L | researchgate.net |

Agricultural soils, particularly those amended with animal manure, are significant sinks for this compound. mdpi.com A substantial portion, up to 90%, of the antibiotic administered to livestock can be excreted unchanged and introduced to fields when manure is used as fertilizer. mdpi.com This practice leads to the detection of this compound and its derivatives in agricultural soils at concentrations that can reach several milligrams per kilogram (mg/kg). mdpi.com

For example, studies have reported concentrations of up to 198.7 µg/kg in fields treated with pig slurry. mdpi.com In one study, soil amended with manure containing oxytetracycline (B609801) (a related compound) showed initial concentrations that declined by over 50% within three weeks, yet related degradation products remained detectable for over five months. acs.org The strong sorption of this compound to soil particles, influenced by soil pH and organic matter content, limits its mobility and leaching into groundwater but contributes to its accumulation and long-term persistence in the topsoil. acs.orgcdnsciencepub.com

The presence of this compound in the environment exerts selective pressure, leading to the proliferation of antibiotic resistance genes (ARGs), often referred to as tet genes. frontiersin.orgfrontiersin.org These genes are now considered ubiquitous in environmental microbiomes. openrepository.com The main mechanisms of resistance conferred by these genes are efflux pumps, which actively remove the antibiotic from the bacterial cell, and ribosomal protection proteins (RPPs), which prevent the antibiotic from binding to its target. frontiersin.orgnih.gov A third, less common mechanism is enzymatic inactivation. frontiersin.org

Functional metagenomic studies have identified a wide diversity of tet genes in various environments. Efflux pump genes such as tet(A), tet(B), tet(C), and tet(G) are commonly found. mdpi.comoup.com For example, tet(A) has been identified as the most frequent resistance gene in E. coli from human and environmental samples. openbiotechnologyjournal.com RPP genes, including tet(M), tet(O), tet(Q), and tet(W), are also widespread, particularly in environments impacted by agriculture. frontiersin.orgoup.comnih.gov Studies have shown that some genes, like tet(T), tet(W), and tet(Z), are ubiquitous in both soil and manure, while others, such as tet(Y), tet(S), tet(C), tet(Q), and tet(H), are often introduced into soil via manuring. openrepository.com

Table 2: Common Resistance Genes to this compound and Their Mechanisms

| Gene Class | Resistance Mechanism | Examples | Reference |

|---|---|---|---|

| Efflux Pumps | Actively pump the antibiotic out of the cell. | tet(A), tet(B), tet(C), tet(G), tet(H), tet(L) | nih.govopenbiotechnologyjournal.com |

| Ribosomal Protection Proteins (RPPs) | Prevent the antibiotic from binding to the ribosome. | tet(M), tet(O), tet(Q), tet(S), tet(T), tet(W) | nih.govoup.com |

| Enzymatic Inactivation | Chemically modify and inactivate the antibiotic. | tet(X) | frontiersin.org |

Horizontal Gene Transfer and Dissemination of this compound Resistance in Environmental Settings

The spread of resistance to this compound is greatly facilitated by horizontal gene transfer (HGT), the movement of genetic material between bacteria. frontiersin.org Resistance genes are often located on mobile genetic elements (MGEs) like plasmids, transposons, and integrons, which can be readily exchanged between different bacterial species, including from environmental bacteria to human pathogens. frontiersin.orgfrontiersin.orgopenbiotechnologyjournal.com

The presence of even sub-inhibitory concentrations of this compound in the environment can promote HGT. nih.govresearchgate.netmdpi.com Studies have shown that exposure to environmentally relevant concentrations (e.g., 3.9–250 ng/mL) can increase the frequency of plasmid-mediated conjugative transfer of tet genes by 1.47- to 3.19-fold. nih.govresearchgate.net This is achieved by triggering cellular stress responses, such as the production of reactive oxygen species (ROS) and the SOS response, which increase cell membrane permeability and upregulate genes involved in conjugation. nih.govresearchgate.netmdpi.com Environments rich in nutrients, such as manure-amended soil, can act as hotspots for HGT, further accelerating the dissemination of resistance. frontiersin.org

Impact of this compound Exposure on Environmental Microbial Communities

The introduction of this compound into the environment can significantly alter the structure and function of native microbial communities. capes.gov.brresearchgate.net In aquatic ecosystems, exposure can inhibit the growth of sensitive algae and bacteria, with effects observed at concentrations ranging from 0.25 to 30 mg/L. nih.gov This can lead to a reduction in species richness and shifts in community composition. nih.gov For example, some studies report a shift favoring cyanobacteria like Synechococcus and Microcystis over eukaryotic microalgae. nih.govresearchgate.net

In soil, this compound can disrupt crucial biogeochemical cycles. For instance, it has been shown to inhibit the microbial reduction of nitrous oxide (N₂O) to dinitrogen (N₂), leading to a 12-fold increase in N₂O emissions, a potent greenhouse gas. nih.gov This effect was linked to a significant decrease in the relative abundance of specific bacterial phyla, particularly Firmicutes, and an increase in the fungi-to-bacteria ratio. nih.gov Similarly, in the rhizosphere of aquatic plants, exposure to the antibiotic alters microbial diversity, enriching for resistant taxa like Rhizobiaceae and Comamonadaceae while reducing sensitive populations. mdpi.com

Biodegradation and Environmental Fate of this compound

The environmental fate of this compound is determined by a combination of biotic and abiotic degradation processes. uz.ac.zw Abiotic degradation can occur through photolysis (degradation by light) and hydrolysis (reaction with water), though these processes are often slow. nih.govuz.ac.zw

Biodegradation by microorganisms is a key pathway for the removal of this compound from the environment. tandfonline.com A variety of bacteria and fungi have been identified that can degrade this antibiotic. nih.gov Bacterial genera such as Stenotrophomonas, Klebsiella, and Bacillus can break down the molecule through processes like decarbonylation, deamination, and ring-opening. nih.gov Fungi, such as the yeast Cutaneotrichosporon dermatis, have also demonstrated the ability to efficiently degrade this compound, with one study showing an 86.62% degradation rate under optimal conditions. nih.gov This process involves the shedding of methyl and amino groups from the antibiotic molecule. nih.gov Despite these degradation pathways, the persistence of this compound and its resistance genes in the environment highlights that the rate of introduction often exceeds the rate of removal, leading to its accumulation in various environmental matrices. inrs.ca

Emerging Research Frontiers and Methodological Advances for Antibiotic T

Advanced Spectroscopic and Imaging Techniques for Studying Teixobactin (B611279) Interactions

A variety of sophisticated spectroscopic and imaging techniques have been instrumental in elucidating the molecular interactions and cellular effects of teixobactin.

High-resolution microscopy techniques have been pivotal in visualizing how teixobactin interacts with and localizes within bacterial cells.

Fluorescence Microscopy : Studies using fluorescently labeled teixobactin analogs have enabled researchers to track the antibiotic's localization in bacteria like Bacillus subtilis. These studies have shown that teixobactin binds to the septa and sidewalls of the bacteria, often forming large aggregates. nih.gov Time-lapse fluorescence microscopy has further correlated the binding of teixobactin to cellular targets with subsequent cell death and lysis. nih.gov

Structured Illumination Microscopy (SIM) : This super-resolution technique has provided even more detailed images of teixobactin's interaction with bacterial cell walls. SIM has revealed that fluorescent teixobactin analogs form distinct clusters on the bacterial surface, particularly at the septa and sidewalls, where cell wall synthesis is active. nih.gov

Cryogenic Transmission Electron Microscopy (Cryo-EM) : Cryo-EM offers a near-native state visualization of bacterial cells and their response to teixobactin. acs.org This technique has shown that at higher concentrations, teixobactin forms sheet-like assemblies that selectively act on the cell wall. acs.orgnih.gov At lower, yet still active concentrations, teixobactin aggregates are observed to form, albeit more sparingly, at the cell surface, leading to visible cell wall damage. acs.orgnih.gov

Atomic Force Microscopy (AFM) : AFM has been used to study the effects of teixobactin on the physical properties of bacterial membranes. These studies have shown that the formation of supramolecular structures of teixobactin and its target, lipid II, can displace phospholipids (B1166683) and cause thinning of the membrane, contributing to its bactericidal activity. nih.govx-mol.net

Interactive Data Table: High-Resolution Microscopy Techniques for Teixobactin Research

| Technique | Model Organism/System | Key Findings | Reference(s) |

|---|---|---|---|

| Fluorescence Microscopy | Bacillus subtilis | Binds to septa and sidewalls, forms large aggregates, correlates with cell death. | nih.gov |

| Structured Illumination Microscopy (SIM) | Bacillus subtilis | Reveals clustering of teixobactin at septa and sidewalls. | nih.gov |

| Cryogenic Transmission Electron Microscopy (Cryo-EM) | Bacillus subtilis | Shows formation of sheet-like assemblies and cell wall damage. | acs.orgnih.gov |

| Atomic Force Microscopy (AFM) | Lipid II-containing membranes | Demonstrates membrane thinning and disruption by teixobactin-lipid II complexes. | nih.govx-mol.net |

| Förster Resonance Energy Transfer (FRET) Microscopy | Bacillus subtilis | Shows co-localization of teixobactin molecules, suggesting dimer or higher-order assembly formation. | nih.gov |

Spectroscopic techniques have provided atomic-level insights into the binding of teixobactin to its molecular targets, primarily lipid II, a precursor of peptidoglycan. nih.gov

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy : ssNMR has been a cornerstone in defining the structural basis of teixobactin's activity. It has been used to solve the three-dimensional structure of teixobactin in complex with lipid II within a membrane environment. nih.govrcsb.org These studies have revealed that the C-terminal headgroup of teixobactin specifically binds to the pyrophosphate-sugar moiety of lipid II, while the N-terminus interacts with the pyrophosphate of an adjacent lipid II molecule. nih.gov This binding induces a β-sheet conformation in the N-terminal part of teixobactin, which promotes the formation of supramolecular fibrillar structures. nih.govrsc.org

Solution NMR Spectroscopy : NMR titrations in solution have been used to map the binding interface between teixobactin and lipid II. rsc.org These experiments have confirmed that the C-terminal "cage" of teixobactin interacts with the pyrophosphate group of lipid II and that the N-terminal region is also actively involved in the binding process. rsc.org

Förster Resonance Energy Transfer (FRET) : FRET microscopy has been employed to study the supramolecular assembly of teixobactin on bacterial cells. By using teixobactin analogs labeled with a FRET pair of fluorophores (e.g., Cy3 and Cy5), researchers have demonstrated that teixobactin molecules co-localize within nanometers of each other, consistent with the formation of dimers or higher-order assemblies upon binding to cell wall precursors. nih.gov

Computational Approaches in Teixobactin Research

Computational methods are increasingly being used to accelerate teixobactin research, from understanding its mechanism of action to designing new and improved analogs. researchgate.net

Molecular Docking : This computational technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Molecular docking studies have been used to investigate the binding of teixobactin to its targets. For instance, docking simulations have been performed to assess the binding affinity of teixobactin and its analogs to proteins involved in bacterial cell wall synthesis, such as MurJ, a lipid II flippase. mdpi.comsciforum.net In one study, 26 virtual analogs of teixobactin were found to have better binding affinities to MurJ than the parent compound. mdpi.comsciforum.net Another study used molecular docking to investigate the potential of teixobactin to inhibit the lethal factor of Bacillus anthracis, the causative agent of anthrax. researchgate.net

Molecular Dynamics (MD) Simulations : MD simulations are used to study the physical movements of atoms and molecules. These simulations have provided detailed insights into the stability and behavior of the teixobactin-lipid II complex over time. nih.govmdpi.com MD simulations have shown that the formation of teixobactin oligomers enhances the stability of the complex with lipid II. nih.gov Furthermore, simulations have revealed that the supramolecular structure of teixobactin and lipid II displaces phospholipids, leading to membrane thinning. nih.govx-mol.net Parallel tempering metadynamics simulations have identified multiple binding modes of teixobactin to lipid II, highlighting the importance of the ring motif of teixobactin in target recognition. researchgate.net

Interactive Data Table: Computational Studies on Teixobactin

| Computational Method | Target | Key Findings | Reference(s) |

|---|---|---|---|

| Molecular Docking | MurJ (Lipid II Flippase) | Identified 26 virtual analogs with better binding affinity than teixobactin. | mdpi.comsciforum.net |

| Molecular Docking | Lethal Factor (Bacillus anthracis) | Predicted a binding free energy of -7.5 kcal/mol, suggesting potential inhibitory activity. | researchgate.net |

| Molecular Dynamics Simulations | Teixobactin-Lipid II Complex | Revealed that oligomerization enhances complex stability and causes membrane thinning. | nih.gov |

| Parallel Tempering Metadynamics | Teixobactin-Lipid II Complex | Identified four distinct binding modes, emphasizing the role of the teixobactin ring structure. | researchgate.net |

A remarkable feature of teixobactin is the lack of detectable resistance development. nih.gov This is attributed to its unique mechanism of targeting lipid precursors rather than proteins, which are more prone to mutations leading to resistance. rhhz.net While experimental attempts to generate resistant mutants have been unsuccessful, computational approaches can be employed to predict potential, albeit unlikely, resistance mechanisms. nih.gov

Genomic Analysis : In silico analysis of bacterial genomes can help identify potential resistance genes. For example, searching for genes homologous to those involved in the biosynthesis of teixobactin in other organisms could hint at potential modification enzymes that could inactivate the antibiotic. nih.gov The biosynthetic gene cluster for teixobactin itself likely contains genes that confer immunity to the producing organism, Eleftheria terrae. nih.gov Studying these immunity mechanisms could provide clues to how resistance might evolve in pathogenic bacteria.

Predicting Resistance through Target Modification : While teixobactin binds to a highly conserved motif in lipid II, it is theoretically possible for bacteria to evolve modifications to this target that would prevent binding. nih.gov Computational modeling could be used to predict which modifications would be structurally permissible while still allowing lipid II to function in cell wall synthesis, yet disrupt the interaction with teixobactin.

Machine learning (ML), a branch of artificial intelligence, is emerging as a powerful tool in antibiotic discovery and development. sun.edu.ngnih.gov

Discovery of Novel Antibiotics : While teixobactin itself was discovered through innovative culturing techniques, ML models are now being trained on large datasets of chemical compounds to predict their antibacterial activity. nih.govacs.org These models can screen vast virtual libraries of molecules to identify novel antibiotic candidates, potentially including new analogs of teixobactin. mdpi.com

Design of Teixobactin Analogs : In silico techniques, including ML, have been used to design teixobactin analogs with improved properties. mdpi.com By analyzing the structure-activity relationships of existing analogs, ML models can predict which modifications are likely to enhance efficacy or broaden the spectrum of activity. rhhz.net

Predicting Bioactivity and Toxicity : ML algorithms can analyze data related to the pharmacokinetics and toxicity of various compounds to help design safer and more effective drugs. sun.edu.ng This is crucial for the development of teixobactin analogs, as it can help prioritize candidates for synthesis and experimental testing, thereby saving time and resources. mdpi.com

Novel Screening Platforms for Identifying Antibiotic T Potentiators or Adjuvants

The identification of compounds that can enhance the activity of antibiotics, known as potentiators or adjuvants, is a critical strategy to overcome resistance. nih.gov Phenotypic whole-cell screening has emerged as a powerful platform for this purpose. nih.gov This approach allows for the discovery of molecules that can work in synergy with this compound, potentially by targeting different bacterial pathways or resistance mechanisms. nih.gov

One such screening approach involves exploring libraries of natural products or other compounds for their ability to potentiate the effects of various classes of antibiotics against key pathogens. nih.gov For instance, a recent study highlighted a phenotypic screening platform used to explore a natural product library for adjuvants that could enhance the activity of antibiotics, including those with mechanisms similar to this compound, against multidrug-resistant bacteria. nih.gov

Another innovative platform is the antibiotic resistance platform (ARP), a cell-based array of distinct resistance elements within an identical genetic background. nih.gov This system can be utilized in two ways: for the rapid identification and discrimination of known antibiotics (dereplication) and for screening to identify inhibitors of specific resistance mechanisms. nih.gov Such a platform could be instrumental in identifying adjuvants that specifically counteract resistance to this compound. For example, the combination of Leu10-teixobactin, a synthetic analogue of this compound, with the β-lactam antibiotic cefepime (B1668827) has shown synergistic activity against methicillin-resistant Staphylococcus aureus (MRSA). d-nb.inforesearchgate.netnih.gov This potentiation is a key area of investigation, with studies exploring how such combinations can lead to more effective treatments. d-nb.inforesearchgate.netnih.gov

Furthermore, screening under host-mimicking conditions, which more closely resemble the in vivo environment of an infection, is a newer strategy. acs.org This can reveal previously unrecognized antibiotics and potentiators whose activity is dependent on host factors. acs.org For example, the presence of sodium bicarbonate, found in human extracellular fluid, can potentiate the activity of some antibiotics by affecting the bacterial proton motive force and inhibiting efflux pumps. acs.org

Table 1: Examples of Novel Screening Platforms and Their Applications

| Screening Platform | Description | Application for this compound |

|---|---|---|

| Phenotypic Whole-Cell Screening | Identifies compounds that produce a desired effect on whole cells, such as enhanced antibiotic activity. nih.gov | Discovery of novel potentiators or adjuvants from natural product or synthetic libraries that work in synergy with this compound. nih.gov |

| Antibiotic Resistance Platform (ARP) | A cell-based array with specific, individual resistance elements in a consistent genetic background. nih.gov | Identification of compounds that inhibit specific resistance mechanisms to this compound and for rapid dereplication of known compounds. nih.gov |

| Host-Mimicking Condition Screening | Screens for antibiotic activity in environments that simulate the conditions within a host organism. acs.org | Identification of potentiators whose efficacy is enhanced by host factors, potentially revealing novel mechanisms of action. acs.org |

Synthetic Biology and Bioengineering Approaches for this compound Research